molecular formula C20H16N4O6 B2392229 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 920441-92-5

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2392229
M. Wt: 408.37
InChI Key: ZLBPUNLNTSGTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O6 and its molecular weight is 408.37. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide' involves the reaction of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid with N-(1,3-dioxoisoindolin-2-yl)acetamide in the presence of a coupling agent and a base.

Starting Materials
5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, N-(1,3-dioxoisoindolin-2-yl)acetamide, Coupling agent, Base

Reaction
Step 1: Dissolve 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid and N-(1,3-dioxoisoindolin-2-yl)acetamide in a suitable solvent., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture., Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction., Step 4: Stir the reaction mixture at room temperature for several hours., Step 5: Purify the crude product by column chromatography or recrystallization to obtain the final product.

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-28-12-7-11(8-13(9-12)29-2)17-22-23-20(30-17)21-16(25)10-24-18(26)14-5-3-4-6-15(14)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBPUNLNTSGTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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